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molecular formula C12H24N2O4S B1511760 tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate

Cat. No. B1511760
M. Wt: 292.4 g/mol
InChI Key: IHLWYBSQHAICJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705007B2

Procedure details

Methyl vinyl sulfone (1.8 mL, 20.1 mmol) was added to a solution of 1-(tert-butyloxycarbonyl)piperazine (1.50 g, 8 mmol) in methanol (84 mL). The reaction mixture was stirred at room temperature for 4 h and concentrated to a white solid. Purification of the solid by flash column chromatography (silica gel, eluting with 1-5% methanol in methylene chloride) gave 1-tert-butyloxycarbonyl-4-(2-methanesulfonylethyl)piperazine as a white solid (2.29 g, 95%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([S:3]([CH3:6])(=[O:5])=[O:4])=[CH2:2].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>CO>[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][N:17]([CH2:2][CH2:1][S:3]([CH3:6])(=[O:5])=[O:4])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(=C)S(=O)(=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
84 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
Purification of the solid
WASH
Type
WASH
Details
by flash column chromatography (silica gel, eluting with 1-5% methanol in methylene chloride)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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